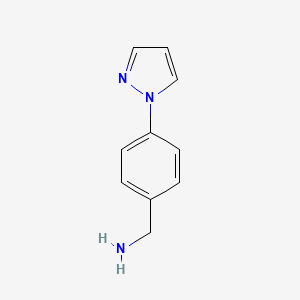
4-(1H-Pyrazol-1-yl)benzylamine
Cat. No. B1362290
Key on ui cas rn:
368870-03-5
M. Wt: 173.21 g/mol
InChI Key: AVKMXPDYQVKSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648097B2
Procedure details


To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)



Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.B.O1CCCC1>CO>[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.46 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Two
|
Name
|
|
|
Quantity
|
93 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 hours
|
|
Duration
|
16 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6N Hydrochloric acid (265 ml) was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by further heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After this solution was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a small amount of water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The separated organic layer was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the desired compound
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CN)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.24 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

